molecular formula C14H11BrN2OS B1378345 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole CAS No. 1427503-75-0

3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole

Cat. No.: B1378345
CAS No.: 1427503-75-0
M. Wt: 335.22 g/mol
InChI Key: RCQACRVRFQYTIJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole is a complex organic compound with a unique structure that combines a bromine atom, a methoxy group, a phenylsulfanyl group, and an azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxy-2-phenylsulfanyl-7-azaindole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or phenylsulfanyl groups, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Organometallic reagents, polar aprotic solvents, low temperatures.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents.

    Reduction: Lithium aluminum hydride, ether solvents, low temperatures.

Major Products:

    Substitution: Various substituted azaindoles depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the original compound, such as debrominated or desulfurized products.

Scientific Research Applications

3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxy-2-phenylsulfanyl-7-azaindole: Lacks the bromine atom, resulting in different reactivity and binding properties.

    3-Bromo-4-methoxy-7-azaindole:

    3-Bromo-2-phenylsulfanyl-7-azaindole: Lacks the methoxy group, altering its solubility and reactivity.

Uniqueness: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research.

Properties

IUPAC Name

3-bromo-4-methoxy-2-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS/c1-18-10-7-8-16-13-11(10)12(15)14(17-13)19-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQACRVRFQYTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(NC2=NC=C1)SC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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